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molecular formula C8H15N B1283141 (But-3-yn-1-yl)(tert-butyl)amine

(But-3-yn-1-yl)(tert-butyl)amine

Cat. No. B1283141
M. Wt: 125.21 g/mol
InChI Key: LWVYOMKPGFFZIY-UHFFFAOYSA-N
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Patent
US08093229B2

Procedure details

A solution of toluene-4-sulfonic acid but-3-ynyl ester (1.57 g, 7.1 mmol) in tert-BuNH2 (3.54 g. 48 mmol) was heated to reflux for 18 h. The reaction mixture was diluted with Et2O (20 mL), filtered, and concentrated to afford the title product. 1H NMR (CDCl3) δ 2.74 (t, 2H), 2.38 (td, 2H), 2.00 (t, 1H), 1.12 (s, 9H).
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OS([C:9]1[CH:14]=[CH:13][C:12](C)=CC=1)(=O)=O)CC#C.[C:16]([NH2:20])([CH3:19])([CH3:18])[CH3:17]>CCOCC>[C:16]([NH:20][CH2:9][CH2:14][C:13]#[CH:12])([CH3:19])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
C(CC#C)OS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
3.54 g
Type
reactant
Smiles
C(C)(C)(C)N
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NCCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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